N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-20-16-8-7-14(11-17(16)21(2)26(20,24)25)19-18(23)12-22-10-9-13-5-3-4-6-15(13)22/h3-11H,12H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHADPEFKOJZFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CN3C=CC4=CC=CC=C43)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects based on diverse research findings.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of various functional groups that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas.
Anticancer Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that compounds similar to this compound showed cytotoxic effects against multiple cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer) with IC50 values ranging from 10 µM to 50 µM .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, similar compounds have been shown to inhibit the Bcr-Abl tyrosine kinase pathway which is crucial in chronic myeloid leukemia .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Bacterial Inhibition : In studies assessing antibacterial efficacy, derivatives of thiadiazole were tested against Gram-positive and Gram-negative bacteria. For instance, compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.6 µg/ml to 100 µg/ml .
- Fungal Activity : Additionally, some derivatives were evaluated for antifungal activity against species such as Candida albicans and Aspergillus niger, showing promising results .
Anti-inflammatory Effects
Emerging data suggest that this compound may also possess anti-inflammatory properties:
- In Vitro Studies : Compounds with similar structures have been reported to reduce pro-inflammatory cytokines in cell culture models . This suggests potential applications in treating inflammatory diseases.
Summary of Research Findings
Case Studies
Several case studies have explored the efficacy of related compounds:
- Thiadiazole Derivatives : A study evaluated a series of thiadiazole derivatives for their anticancer activity against various human cancer cell lines. Results indicated that modifications to the thiadiazole ring significantly impacted cytotoxicity profiles .
- Structure-Activity Relationship (SAR) : Research has established SAR for thiadiazole derivatives indicating that specific substituents enhance biological activity. For example, the introduction of electron-withdrawing groups on the aromatic ring improved antibacterial potency .
Scientific Research Applications
Biological Activities
Research indicates that N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamide exhibits a range of biological activities:
Antimicrobial Properties
Compounds with similar structures have shown significant antimicrobial activities against various bacterial strains. For instance, studies have demonstrated that derivatives exhibit antibacterial effects against E. coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in several studies. Derivatives containing similar thiadiazole structures have shown comparable anti-inflammatory effects to established nonsteroidal anti-inflammatory drugs (NSAIDs). One study indicated that these compounds demonstrated a reduction in edema comparable to that achieved by phenylbutazone.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties. Research has indicated that similar thiadiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study 1: Antimicrobial Evaluation
A study synthesized various derivatives of this compound and assessed their antimicrobial activities. The results indicated that specific modifications to the thiadiazole ring could enhance efficacy against E. coli while maintaining low toxicity levels.
Case Study 2: Structure–Activity Relationship (SAR)
Another investigation focused on the structure–activity relationship among thiadiazole compounds. It was found that modifications at the indole position significantly influenced both antimicrobial and anti-inflammatory activities. This highlights the importance of structural variations in optimizing biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic-Acetamide Linkages
The compound shares structural motifs with several synthesized derivatives (Table 1):
Key Observations:
- Heterocyclic Core: The sultam ring in the target compound differs from benzimidazole (9a–9e) or oxadiazole (8a–w) cores, which may alter electronic properties and binding affinities. Sulfones (as in the target and compound 7) improve stability compared to sulfanyl or thiazole groups .
- Indole Substitution: The indole-1-yl group in the target contrasts with indole-3-yl in ’s derivatives. Positional isomerism affects steric and electronic interactions; indole-1-yl is less common in drug-like compounds but may offer unique binding modes .
Physicochemical Properties
Limited data exists for the target compound, but inferences can be drawn from analogs:
- Melting Points: Compounds 9a–9e () exhibit melting points between 160–220°C, influenced by aryl substituents. The target’s methyl and indole groups may lower its melting point compared to bromophenyl-substituted 9c (mp: 212°C) due to reduced crystallinity .
- Solubility: Sulfone-containing compounds (e.g., 7 in ) show moderate aqueous solubility (~10–50 µM), whereas thiazole derivatives (9a–9e) are more lipophilic. The target’s indole group may enhance solubility in polar aprotic solvents .
Q & A
Q. What are the standard synthetic protocols for this compound, and what critical reaction parameters must be controlled?
- Answer : Synthesis typically involves: (i) Functionalization of the benzo[c][1,2,5]thiadiazole core via nucleophilic substitution or coupling reactions. (ii) Introduction of the indole-acetamide group using carbodiimide-mediated amide bond formation. Key parameters include temperature (40–60°C for amidation), solvent polarity (DMF or acetonitrile), and inert atmosphere to prevent oxidation .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Answer : Use a combination of:
- 1H/13C NMR to confirm proton environments and carbon骨架.
- High-resolution mass spectrometry (HR-MS) for molecular weight validation.
- HPLC with UV/Vis detection (λ = 254–280 nm) to assess purity (>95%).
Discrepancies in elemental analysis (e.g., C, H, N) should be resolved via iterative recrystallization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Answer : Contradictions often arise from assay conditions (e.g., pH, solvent DMSO% affecting solubility) or target specificity. Strategies include: (i) Dose-response validation across multiple cell lines (e.g., cancer vs. non-cancerous). (ii) Off-target profiling using kinase panels or GPFR binding assays. (iii) Molecular dynamics simulations to assess binding stability under varying pH/temperature .
Q. What methodologies optimize the compound’s synthetic yield while minimizing byproducts?
- Answer :
- Microwave-assisted synthesis reduces reaction time (e.g., 30 mins vs. 24 hrs) and improves regioselectivity.
- Catalyst screening : Pd(PPh3)4 for Suzuki couplings or DMAP for acylations.
- Workup optimization : Use aqueous/organic biphasic systems (e.g., EtOAc/H2O) to isolate intermediates.
Yields >70% are achievable with strict stoichiometric control (1:1.05 molar ratio) .
Q. How does the compound’s structure-activity relationship (SAR) inform the design of analogs with enhanced pharmacokinetic properties?
- Answer :
- Modify the indole moiety : Substituents at C5 (e.g., -F, -CF3) improve metabolic stability.
- Replace dimethyl groups : Cyclopropyl or spirocyclic analogs reduce CYP450-mediated oxidation.
- Sulfone bioisosteres : Replace with trifluoromethyl sulfonamide to enhance blood-brain barrier penetration.
SAR studies should pair in vitro ADME assays (e.g., microsomal stability) with in silico LogP predictions .
Experimental Design & Data Analysis
Q. What computational tools are recommended to predict binding modes of this compound with putative targets like 5-HT receptors?
- Answer :
- Docking software : AutoDock Vina or Schrödinger Glide for preliminary pose prediction.
- MD simulations : GROMACS or AMBER to assess binding stability (≥50 ns trajectories).
- Pharmacophore mapping : MOE or LigandScout to identify critical interaction motifs (e.g., hydrogen bonds with Asp155 in 5-HT2A).
Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) measurements .
Q. How should researchers design experiments to assess the compound’s potential off-target effects in neurological models?
- Answer :
- Transcriptomic profiling : RNA-seq of treated neuronal cells to identify dysregulated pathways (e.g., neuroinflammation markers).
- Calcium imaging : Monitor intracellular Ca2+ flux in primary astrocytes to detect GPCR cross-reactivity.
- In vivo zebrafish models : Evaluate behavioral endpoints (e.g., locomotor activity) at 1–10 µM concentrations.
Cross-reference findings with Tox21 database entries for structural analogs .
Data Contradiction & Validation
Q. How can discrepancies between in silico ADMET predictions and experimental toxicity data be reconciled?
- Answer :
- Re-optimize QSAR models : Include descriptors like polar surface area (PSA) or P-glycoprotein substrate likelihood.
- Validate in alternative models : Use 3D liver spheroids for hepatotoxicity instead of 2D HepG2 cultures.
- Adjust solubility parameters : Co-solvents (e.g., PEG-400) or nanoformulations may reduce false-positive cytotoxicity .
Q. What statistical approaches are robust for analyzing dose-dependent cytotoxicity with high inter-experimental variability?
- Answer :
- Mixed-effects models : Account for batch-to-batch variability in cell passage number or serum lot.
- Bootstrap resampling : Generate 95% confidence intervals for IC50 values (n ≥ 3 replicates).
- ANOVA with Tukey’s post-hoc test : Compare treatments across multiple time points (24, 48, 72 hrs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
